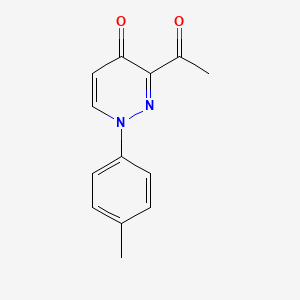
3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one, also known as 4-methylpyridazinone-3-acetic acid, is a heterocyclic compound with a five-membered ring system. It is a versatile molecule that has various applications in the pharmaceutical, agrochemical, and dye industries. It is a valuable intermediate for the synthesis of various heterocyclic compounds and is used in the production of drugs, dyes, and other specialty chemicals.
Wissenschaftliche Forschungsanwendungen
3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid has a wide range of scientific research applications. It is a useful intermediate for the synthesis of various heterocyclic compounds and can be used in the production of drugs, dyes, and other specialty chemicals. In addition, 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid has been used in the synthesis of various biologically active compounds such as antibiotics, antifungal agents, and anti-inflammatory agents. Furthermore, 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid has been used in the synthesis of various polymers, surfactants, and catalysts.
Wirkmechanismus
The mechanism of action of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid is not yet fully understood. However, it is believed to act as a proton donor, which can be used to activate other molecules. In addition, 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid may act as an electron-withdrawing group, which can be used to enhance the reactivity of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid are not yet fully understood. However, it has been reported to have antifungal and anti-inflammatory properties. In addition, 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid has been shown to have a protective effect against oxidative stress in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid in laboratory experiments include its relatively low cost and ease of synthesis. In addition, 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid is a versatile molecule that can be used in the synthesis of various heterocyclic compounds. However, the use of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid in laboratory experiments is limited by its potential toxicity and its lack of solubility in water.
Zukünftige Richtungen
The potential future directions for 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid include further investigation of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to optimize the synthesis of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid and to develop new synthetic methods for its production. Furthermore, further research is needed to explore the potential applications of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid in the production of drugs, dyes, and other specialty chemicals.
Synthesemethoden
3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid is synthesized via a two-step process. The first step involves the condensation of 4-methylphenol and ethyl acetoacetate to form a pyridazinone derivative. The second step involves the acylation of the pyridazinone derivative with acetic anhydride. The synthesis of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid has been well-documented in the literature and is a simple and efficient process.
Eigenschaften
IUPAC Name |
3-acetyl-1-(4-methylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-3-5-11(6-4-9)15-8-7-12(17)13(14-15)10(2)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOHKAQMGUNLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



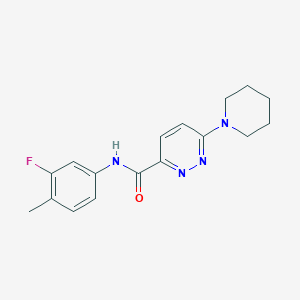
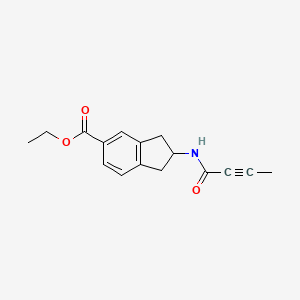
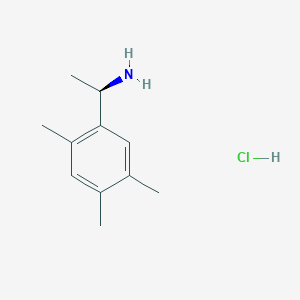
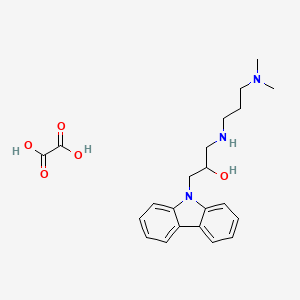
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfanylpropanamide](/img/structure/B2856137.png)
![3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2856139.png)
![2-Chloro-1-spiro[2.3]hexan-5-ylethanone](/img/structure/B2856140.png)
![6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2856142.png)
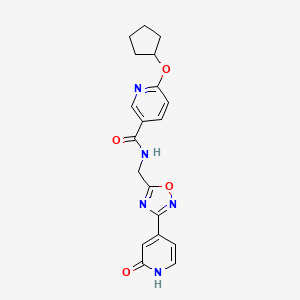
![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B2856146.png)
![{2-[(3-Cyclohexen-1-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B2856147.png)
![4-ethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2856148.png)